(1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine
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Overview
Description
rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine: is a complex organic compound with a unique structure that includes a bromine atom and a cyclopropane ring fused to an indene moiety
Preparation Methods
The synthesis of rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a carbene or a carbenoid reagent.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, leading to the formation of corresponding alcohols or ethers.
Scientific Research Applications
rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine has several scientific research applications:
Medicinal Chemistry: This compound has potential as a lead compound for the development of novel anticancer drugs or antimicrobial agents.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine include other cyclopropane-fused indene derivatives and brominated amines. the presence of both the bromine atom and the cyclopropane ring in this compound gives it unique properties that may not be present in other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H10BrN |
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Molecular Weight |
224.10 g/mol |
IUPAC Name |
(1R,1aS,6aS)-4-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine |
InChI |
InChI=1S/C10H10BrN/c11-6-1-2-7-5(3-6)4-8-9(7)10(8)12/h1-3,8-10H,4,12H2/t8-,9+,10+/m0/s1 |
InChI Key |
MWASXFZJZJQKRB-IVZWLZJFSA-N |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H]2N)C3=C1C=C(C=C3)Br |
Canonical SMILES |
C1C2C(C2N)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
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